molecular formula C8H9FN2O B2912575 4-amino-3-fluoro-N-methylbenzamide CAS No. 90663-31-3

4-amino-3-fluoro-N-methylbenzamide

Cat. No.: B2912575
CAS No.: 90663-31-3
M. Wt: 168.171
InChI Key: WZBSQFIZISUXHQ-UHFFFAOYSA-N
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Description

4-Amino-3-fluoro-N-methylbenzamide is an organic compound with the molecular formula C8H9FN2O. It is a derivative of benzamide, characterized by the presence of an amino group at the fourth position, a fluorine atom at the third position, and a methyl group attached to the nitrogen atom of the amide group.

Safety and Hazards

The compound is classified under GHS07 for safety . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Preparation Methods

The synthesis of 4-amino-3-fluoro-N-methylbenzamide typically involves multiple steps. One common method starts with 2-fluoro-4-nitrotoluene as the raw material. The synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-Amino-3-fluoro-N-methylbenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride for chlorination, methylamine for amination, and palladium on carbon for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-3-fluoro-N-methylbenzamide has several applications in scientific research:

Comparison with Similar Compounds

4-Amino-3-fluoro-N-methylbenzamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

4-amino-3-fluoro-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-11-8(12)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBSQFIZISUXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90663-31-3
Record name 4-amino-3-fluoro-N-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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